Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Overview
Description
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is an organic compound with the molecular formula C9H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an ethanol moiety
Mechanism of Action
Target of Action
It’s structurally similar compound, phenoxyethanol, is known to have antimicrobial properties and is effective against strains of pseudomonas aeruginosa .
Mode of Action
Phenoxyethanol, a related compound, exhibits antibacterial properties and is effective against certain bacteria even in the presence of serum . It’s less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- typically involves the reaction of 3-(trifluoromethoxy)phenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenoxyethanols.
Scientific Research Applications
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)ethanol
- 3-(Trifluoromethoxy)benzoic acid
- 1-Bromo-2-(trifluoromethoxy)ethane
Uniqueness
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethoxy group, which is known to enhance biological activity in various chemical contexts. The inclusion of trifluoromethyl groups in drug design has been associated with increased potency and selectivity for specific biological targets, such as enzymes and receptors.
2. Synthesis and Characterization
The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- typically involves the alkylation of phenolic compounds with trifluoromethoxy groups. One method reported involves the use of 4-(trifluoromethoxy)phenol as a starting material, which is reacted under basic conditions with an appropriate alkyl halide to yield the desired product .
Table 1: Synthesis Overview
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 4-(Trifluoromethoxy)phenol + Alkyl Halide | Base, Heat | Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- |
3.1 Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, related compounds have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study using the chick chorioallantoic membrane (CAM) model indicated that a structurally similar compound effectively inhibited angiogenesis in tumor tissues, suggesting a potential application for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- in cancer therapy .
3.2 Antimicrobial Effects
Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain analogs were tested against Gram-negative bacteria and demonstrated significant inhibition of the type III secretion system (T3SS), a critical virulence factor .
Table 2: Antimicrobial Activity
Compound | Target Pathogen | IC50 (µM) |
---|---|---|
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- | E. coli (T3SS) | 50 |
Related Compound | Listeria monocytogenes | <10 |
4. Structure-Activity Relationships (SAR)
The presence of the trifluoromethoxy group has been linked to enhanced activity against specific biological targets. SAR studies suggest that modifications around the phenolic ring can lead to variations in potency and selectivity:
- Para-substitution of the phenolic ring enhances anti-inflammatory activity.
- Ortho-substitution tends to increase cytotoxicity in cancer models.
5. Conclusion
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- shows promising biological activities, particularly in anticancer and antimicrobial applications. The incorporation of trifluoromethoxy groups appears to play a crucial role in enhancing these activities. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKQDMFYHWCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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